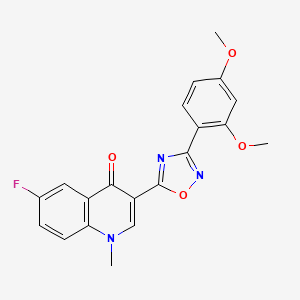

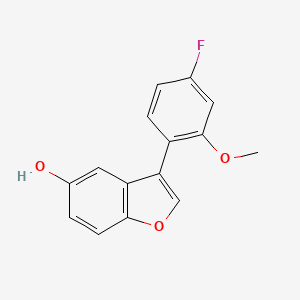

3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Fluoro-4-methoxyphenylboronic acid” is a compound that has been used in the synthesis of various biologically active molecules . It has a linear formula of FC6H3(OCH3)B(OH)2 and a molecular weight of 169.95 .

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol” were not found, “3-Fluoro-4-methoxyphenylboronic acid” has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It has also been used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” is represented by the SMILES string COc1ccc(cc1F)B(O)O . This indicates the presence of a methoxy group (OCH3), a fluorine atom (F), and a boronic acid group (B(OH)2) on a benzene ring.

Chemical Reactions Analysis

As mentioned earlier, “3-Fluoro-4-methoxyphenylboronic acid” has been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a melting point of 206-211 °C and a molecular weight of 169.95 .

科学的研究の応用

Serotonin 1A Receptors and Alzheimer's Disease

Research has explored the role of serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. A study utilized a molecular imaging probe, selective for 5-HT(1A) receptors, in conjunction with positron emission tomography (PET) to quantify receptor densities in patients with Alzheimer's, subjects with mild cognitive impairment, and controls. This research highlighted the potential of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol derivatives in the study of neurological conditions and their diagnostic applications (Kepe et al., 2006).

Fluorination of Ketones

The chemical synthesis domain has seen the application of derivatives for the direct α-fluorination of ketones, highlighting the compound's utility in modifying molecular structures to achieve desired chemical properties. This process allows for regiospecific fluorofunctionalization of ketones without prior activation, demonstrating the compound's versatility in organic synthesis (Stavber et al., 2002).

Antimicrobial and Antioxidant Applications

A series of novel chromone-based 1,2,3-triazoles featuring this compound as a core component demonstrated pronounced antimicrobial activity against various bacterial and fungal strains. This research emphasizes the compound's potential in developing new antimicrobial agents (Dofe et al., 2016).

Development of Anticancer Agents

Compounds derived from this compound have been investigated for their cytotoxic effects, with some showing promise as anticancer agents. For instance, specific neolignans from traditional Chinese medicine exhibited significant inhibitory effects on cancer cell growth, indicating potential therapeutic applications (Ma et al., 2017).

Orexin Receptor Mechanisms in Binge Eating

In neuropharmacology, derivatives of this compound have been used to study the role of orexin receptors in compulsive food consumption and binge eating disorders in rats. This research highlights the compound's utility in understanding the neurobiological underpinnings of eating disorders and potential therapeutic targets (Piccoli et al., 2012).

Safety and Hazards

特性

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-18-15-6-9(16)2-4-11(15)13-8-19-14-5-3-10(17)7-12(13)14/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLFKDXASNVGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=COC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)

![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)

![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)